ReACp53 -

ReACp53

Catalog Number: EVT-1492124
CAS Number:
Molecular Formula: C108H206N52O24
Molecular Weight: 2617.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ReACp53 is cell-penetrating peptide, designed to inhibit p53 amyloid formation, rescues p53 function in cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC).  In vitro: ReACp53 rescues p53 transcription of target genes and restores apoptosis. In vivo:ReACp53 halts progression and shrinks tumors bearing aggregation-prone p53. 
Source and Classification

ReACp53 is classified as a cell-permeable peptide inhibitor. It was developed through a rational design approach aimed at preventing the aggregation of p53 proteins. The compound specifically targets amyloid-like aggregates formed by mutant p53, thereby restoring its function as a transcription factor and promoting apoptosis in cancer cells carrying these mutations .

Synthesis Analysis

Methods and Technical Details

The synthesis of ReACp53 involves a series of chemical modifications to enhance its specificity and efficacy. The initial design utilized segments of the p53 protein known to be aggregation-prone, particularly focusing on residues that form steric zippers—structures that facilitate amyloid formation. Computational methods, including Rosetta modeling, were employed to optimize the peptide sequence for maximum structural complementarity to the original p53 sequence while incorporating aggregation-inhibiting residues such as lysine or arginine .

The synthesis process typically includes:

  1. Solid-phase peptide synthesis: This method allows for the precise assembly of amino acids into peptides.
  2. Purification: High-performance liquid chromatography (HPLC) is commonly used to isolate the desired peptide from unreacted materials and by-products.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of ReACp53.
Molecular Structure Analysis

Structure and Data

ReACp53's molecular structure consists of a peptide sequence designed to mimic segments of the p53 protein that are critical for its function but prone to aggregation. The specific sequence modifications aim to enhance solubility and reduce aggregation tendencies while maintaining the ability to interact with mutant p53 aggregates.

  • Molecular Weight: Approximately 1,500 Da (exact value may vary based on sequence).
  • Peptide Configuration: Typically presented in an alpha-helical conformation, which is crucial for its interaction with p53 aggregates.
Chemical Reactions Analysis

Reactions and Technical Details

ReACp53 interacts with mutant p53 aggregates through non-covalent binding mechanisms, primarily involving hydrogen bonds and hydrophobic interactions. This interaction stabilizes the native conformation of p53, preventing it from forming harmful aggregates.

Key reactions include:

  1. Binding to Aggregates: ReACp53 binds specifically to amyloid-like structures formed by mutant p53.
  2. Restoration of Function: By preventing aggregation, ReACp53 facilitates the reactivation of wild-type-like transcriptional activity in mutant p53 proteins .
Mechanism of Action

Process and Data

The mechanism by which ReACp53 exerts its effects involves several key processes:

  1. Targeting Aggregates: ReACp53 selectively binds to aggregated forms of mutant p53, reducing their stability.
  2. Restoring Transcriptional Activity: By stabilizing the native structure of p53, ReACp53 enables it to regain its role as a transcription factor, leading to increased expression of genes involved in apoptosis and cell cycle regulation.
  3. Inducing Apoptosis: The restoration of normal p53 function promotes mitochondrial cell death pathways in cancer cells harboring mutant forms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: ReACp53 is designed to be soluble in aqueous solutions, facilitating cellular uptake.
  • Stability: The compound exhibits stability under physiological conditions but may be sensitive to extreme pH or temperature variations.
  • Toxicity Profile: Initial studies suggest a favorable toxicity profile in normal cells compared to cancer cells, highlighting its potential therapeutic window .
Applications

Scientific Uses

ReACp53 has significant implications in cancer research and therapy:

  1. Cancer Treatment: Its primary application is in targeting cancers associated with mutant p53 proteins, such as prostate cancer and ovarian cancer.
  2. Combination Therapies: Research indicates that ReACp53 may enhance the efficacy of standard chemotherapy agents like carboplatin, suggesting potential for synergistic treatment strategies .
  3. Biomarker Development: Understanding how ReACp53 interacts with different mutant forms of p53 can lead to better biomarkers for cancer prognosis and treatment response.
Introduction to p53 Dysregulation in Oncogenesis

p53 as a Tumor Suppressor: Genomic Stability & Apoptotic Regulation

p53 maintains genomic integrity through transcriptional regulation of genes governing cell cycle arrest, DNA repair, and apoptosis. Under genotoxic stress, stabilized p53 tetramers activate:

  • Cell cycle inhibitors: p21 (CDKN1A) induces G1/S arrest by inhibiting cyclin-dependent kinases (CDK4/6), while 14-3-3σ and Reprimo enforce G2/M arrest [4] [6].
  • DNA repair factors: DDB2 and XPC mediate nucleotide excision repair, while p53-AIP1 regulates mitochondrial apoptosis [4] [6].
  • Pro-apoptotic mediators: Key targets include BAX (promoting mitochondrial outer membrane permeabilization), PUMA, NOXA (antagonizing BCL-2), and Fas/DR5 (activating extrinsic apoptosis) [3] [4].

Table 1: p53-Regulated Apoptotic Pathways

PathwayKey EffectorsMechanism of Action
IntrinsicBAX, PUMA, NOXAMitochondrial permeabilization, cytochrome c release
ExtrinsicFas, DR5, PERPDeath receptor activation, caspase-8 cleavage
Convergence nodeBIDLinks extrinsic to intrinsic via caspase-8 cleavage

p53 also directly binds anti-apoptotic proteins (BCL-xL, BCL-2) at the mitochondria, displacing pro-apoptotic effectors like BAK. Structural studies reveal p53 dimers form a hydrophobic groove that docks BCL-xL, disrupting its sequestration of BAX/BAK [10]. This transcription-independent apoptosis is critical in in vivo tumor suppression.

Mutant p53 Aggregation: Pathophysiological Mechanisms in Cancer Progression

Approximately 30% of p53 missense mutations (e.g., R175H, R248Q, R273H) induce partial unfolding of the DBD, exposing aggregation-prone segments. Residues 251–258 (sequence: 251-TIITLE-258) form steric zippers that nucleate amyloid-like fibrils:

  • Structural drivers: β-sheet stacking of hydrophobic residues (I254, L257) creates cross-β spines characteristic of amyloids [1] [5].
  • Seeding mechanism: Mutant p53 oligomers act as "seeds," recruiting wild-type p53, p63, and p73 into inactive co-aggregates, exerting dominant-negative effects [1] [5] [8].
  • Pathological modifiers: Zn²⁺ deficiency destabilizes the DBD fold, while acidic pH and elevated temperature accelerate fibrillation [5].

Table 2: Drivers of Mutant p53 Aggregation

FactorImpact on AggregationAssociated Cancers
Zn²⁺ deficiencyDisrupts DBD folding, exposes β-sandwichBreast, ovarian, glioblastoma
Hsp90 chaperone dysfunctionFails to refold misfolded mutantsProstate, colorectal
R248Q/R273H mutationsDestabilize DNA-binding loop, enhance β-strand propensityHGSOC, pancreatic

Aggregates accumulate as cytosolic puncta, sequestering functional p53 and paralogs (p63/p73). This depletes tumor-suppressive activities, conferring chemoresistance and poor prognosis in high-grade serous ovarian carcinoma (HGSOC) and castration-resistant prostate cancer (CRPC) [1] [2] [5].

Amyloid-like Aggregates of Mutant p53: Structural Basis and Oncogenic Gain-of-Function

Mutant p53 amyloids exhibit prion-like behavior, propagating aggregation between cells and fostering tumor progression through three mechanisms:

Loss-of-Function (LOF)

  • Nuclear exclusion: Aggregates sequester p53 in the cytoplasm, preventing DNA binding and transactivation of targets like PUMA and p21 [5] [8].
  • Proteasomal evasion: Amyloid fibrils resist MDM2-mediated degradation, enabling persistent accumulation [5].

Gain-of-Function (GOF)

  • Transcriptional reprogramming: Aggregates recruit transcription factors (NF-Y, ETS), upregulating MDR1, EGFR, and MAP2K1 to enhance proliferation, invasion, and chemoresistance [5] [7].
  • Co-aggregation: Mutant p53 amyloid scaffolds sequester p73, inactivating its pro-apoptotic function [5] [7].

Dominant-Negative Effects

  • "Infectious" seeding: Preformed R248Q fibrils accelerate wild-type p53 aggregation in vitro, reducing transcriptional activity by >80% [1] [5].

Table 3: Oncogenic GOF Mechanisms Enabled by p53 Aggregation

GOF MechanismMolecular ConsequenceTumor Phenotype
p63/p73 sequestrationInactivates p73-dependent apoptosisMetastasis, therapy resistance
Hsp70/Hsp90 upregulationEnhances chaperone-mediated survival signalingCell survival under stress
Altered gene expressionInduces ERBB2, CDK4/6; represses RAD51, PCNAGenomic instability, proliferation

Biophysical analyses (cryo-EM, X-ray diffraction) confirm amyloid signatures:

  • Cross-β X-ray diffraction patterns at 4.7–4.8 Å
  • Thioflavin T-positive fibrils in tumor biopsies [1] [5] [8].

ReACp53 exploits this structural vulnerability by targeting the aggregation nucleus.

Properties

Product Name

ReACp53

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

Molecular Formula

C108H206N52O24

Molecular Weight

2617.1 g/mol

InChI

InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-,77-,78-/m0/s1

InChI Key

IEWOQULQWITCAT-CMEOGBNNSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

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